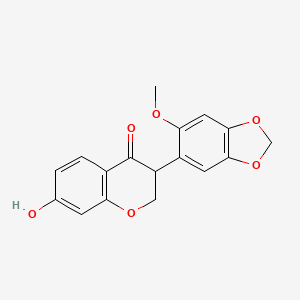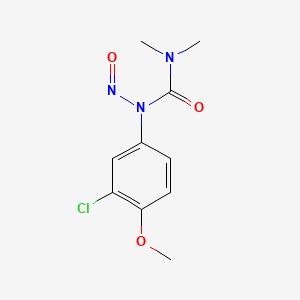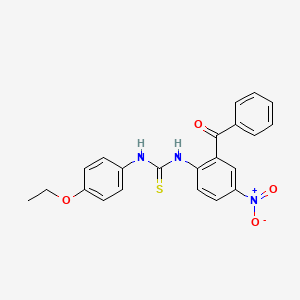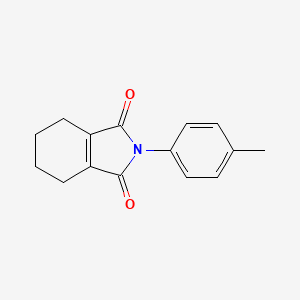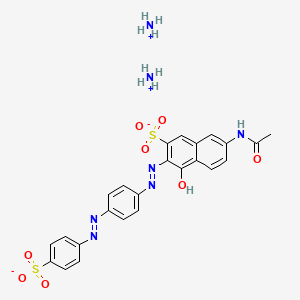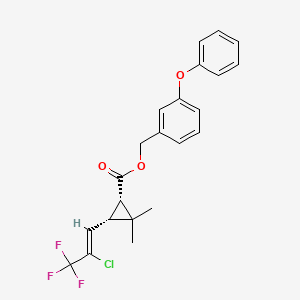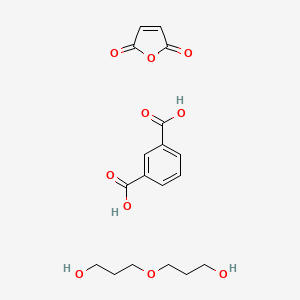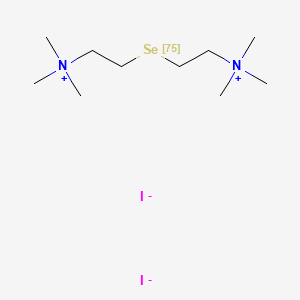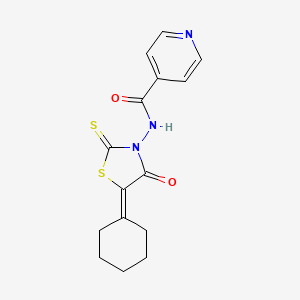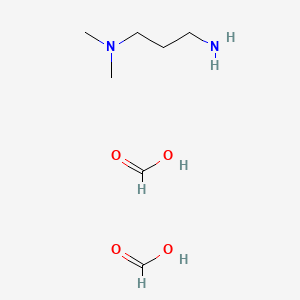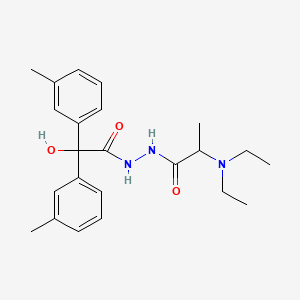
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzeneacetic Acid Derivative: This step involves the introduction of the alpha-hydroxy and alpha-(3-methylphenyl) groups onto the benzeneacetic acid backbone. This can be achieved through Friedel-Crafts acylation followed by hydroxylation and methylation reactions.
Introduction of the Hydrazide Group: The hydrazide group is introduced through the reaction of the benzeneacetic acid derivative with hydrazine or a hydrazine derivative under acidic or basic conditions.
Addition of the Diethylamino Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to improve efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to an amine or the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar structures but different substituents on the benzene ring or the acetic acid moiety.
Hydrazides: Compounds with the hydrazide functional group but different aromatic or aliphatic backbones.
Diethylamino compounds: Compounds with the diethylamino group but different core structures.
Uniqueness
Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
128156-91-2 |
|---|---|
Fórmula molecular |
C23H31N3O3 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2-(diethylamino)-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]propanehydrazide |
InChI |
InChI=1S/C23H31N3O3/c1-6-26(7-2)18(5)21(27)24-25-22(28)23(29,19-12-8-10-16(3)14-19)20-13-9-11-17(4)15-20/h8-15,18,29H,6-7H2,1-5H3,(H,24,27)(H,25,28) |
Clave InChI |
NJHICUVZSQSTLK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)C(=O)NNC(=O)C(C1=CC=CC(=C1)C)(C2=CC=CC(=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


